molecular formula C8H6BNO2 B2653661 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile CAS No. 905710-80-7

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile

Cat. No.: B2653661
CAS No.: 905710-80-7
M. Wt: 158.95
InChI Key: DGIOKAFHCWJCKM-UHFFFAOYSA-N
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Description

“1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile” is a chemical compound with the molecular formula C8H7BO4 and a molecular weight of 177.95 . It appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by NMR .


Physical and Chemical Properties Analysis

“this compound” is a solid at 20°C . . The melting point ranges from 229.0 to 233.0°C .

Scientific Research Applications

Tautomeric Equilibrium Studies

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole derivatives, like the one you mentioned, are subject to tautomeric equilibrium, as demonstrated in a study of functionalized 2-formylphenylboronic acids. These acids rearrange to form corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles, showcasing diverse molecular structures and revealing insights into tautomerization processes (Luliński et al., 2007).

Antimicrobial Applications

A significant application area for 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile derivatives is in antimicrobial research. For example, modifications of clarithromycin (effective against Gram-positive infections) with 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole derivatives (effective against Gram-negative microbes) have been explored. These modifications involve linking benzoxaboroles to clarithromycin and have shown improved effectiveness against certain bacterial strains (Lapa et al., 2017).

Green Chemistry and Synthesis

In the realm of green chemistry, this compound derivatives are utilized in the synthesis of various compounds. For example, an efficient green synthesis of certain carbonitriles was achieved using a three-component, one-pot reaction in water, demonstrating the compound's versatility in environmentally friendly chemical processes (Eshlaghi et al., 2014).

Treatment of Skin Inflammation

Another significant application of these compounds is in treating skin inflammation. Benzoxaborole phosphodiesterase (PDE)-4 inhibitors, including variants of this compound, have been explored for their therapeutic benefits in conditions like psoriasis and atopic dermatitis. These studies have shown promising results, especially in phase 2 or phase 3 trials (Dong et al., 2016).

Mechanism of Action

While the specific mechanism of action for “1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile” is not available, a related compound has been studied for its antimicrobial activity. The compound showed selectivity towards the potential target leucyl-tRNA synthetase without an impact on the human enzyme .

Safety and Hazards

This compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation or eye irritation persists .

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BNO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIOKAFHCWJCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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